3-bromo-N,N-bis(trimethylsilyl)propan-1-amine
CAS No.: 172851-95-5
Cat. No.: VC2033373
Molecular Formula: C9H24BrNSi2
Molecular Weight: 282.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172851-95-5 |
---|---|
Molecular Formula | C9H24BrNSi2 |
Molecular Weight | 282.37 g/mol |
IUPAC Name | 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine |
Standard InChI | InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 |
Standard InChI Key | NCITYJREKCYVGX-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)N(CCCBr)[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)N(CCCBr)[Si](C)(C)C |
Introduction
Chemical Structure and Properties
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine consists of a propan-1-amine backbone with a bromine atom at the 3-position and two trimethylsilyl (TMS) groups attached to the nitrogen atom. The molecular architecture provides distinctive chemical properties that make it valuable in organic synthesis applications.
Basic Identification Data
Property | Value |
---|---|
Chemical Name | 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine |
CAS Number | 172851-95-5 |
Molecular Formula | C₉H₂₄BrNSi₂ |
Molecular Weight | 282.37 g/mol |
IUPAC Name | N-(3-bromopropyl)-N,N-bis(trimethylsilyl)amine |
InChI | InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 |
InChIKey | NCITYJREKCYVGX-UHFFFAOYSA-N |
Applications in Organic Synthesis
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine serves as a valuable synthetic intermediate in various organic transformations.
As a Building Block
Reactivity Patterns
The chemical behavior of 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is governed by several key reactive sites within its structure.
Nucleophilic Substitution Reactions
Comparison with Related Compounds
Comparison with Other Bromoamines
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine | C₉H₂₄BrNSi₂ | 282.37 | Contains two trimethylsilyl groups on nitrogen |
3-Bromo-N,N-dimethylpropan-1-amine | C₅H₁₂BrN | 166.06 | Contains two methyl groups on nitrogen instead of trimethylsilyl groups |
N,N-Bis(trimethylsilyl)-3-bromoaniline | C₁₂H₂₂BrNSi₂ | 316.38 | Contains an aromatic ring instead of propyl chain |
The substitution of methyl groups with trimethylsilyl groups significantly alters the electronic properties and reactivity of the nitrogen atom. The silicon atoms withdraw electron density through σ-bonds but donate electron density through d-orbital interactions, creating a unique electronic environment around the nitrogen atom .
Relationship to Hexamethyldisilazane (HMDS)
Supplier | Product Number | Quantity | Purity |
---|---|---|---|
Sigma-Aldrich | SYX00003-1G | 1 gram | Not specified |
Sigma-Aldrich (Apollo Scientific Ltd) | APOH93D915B0 | 1 gram, 5 gram | 95% |
Aladdin Scientific | ALA-B167886-1g | 1 gram | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume